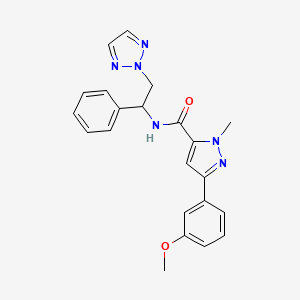

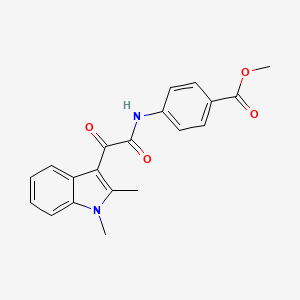

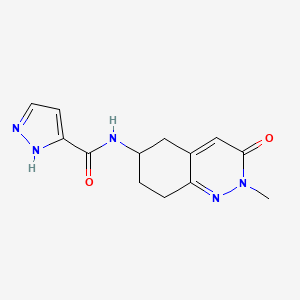

3-(3-methoxyphenyl)-1-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is part of a novel structural class of KvI.5 antagonists . It is used in the treatment and prevention of cardiac arrhythmias .

Synthesis Analysis

The synthesis of similar 1H-1,2,3-triazole analogs has been accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a pyrazole ring, a phenyl ring, and a 1,2,3-triazole ring .Chemical Reactions Analysis

The compound can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .科学的研究の応用

For instance, studies on the synthesis and characterization of new pyrazole and pyrazolopyrimidine derivatives reveal a strategic role of these heterocycles in modern medicine due to their chemical modifiability and significant pharmacological potential. The introduction of triazole fragments into new substances can influence the formation of certain types of biological activity, increasing the likelihood of interaction with various biological targets (Hassan, Hafez, & Osman, 2014); (Fedotov, Hotsulia, & Panasenko, 2022). These efforts underscore the importance of pyrazole and triazole compounds in drug development and other fields of chemical research.

Potential Biological Activities

The research extends to evaluating the biological activities of synthesized compounds, including their cytotoxic properties against cancer cells and potential as antimicrobial and antifungal agents. For example, compounds derived from pyrazole and pyrazolopyrimidine have been screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the therapeutic potential of such molecules (Hassan, Hafez, & Osman, 2014). Additionally, novel pyrazolo[4,3-c]pyridine carboxamides have been prepared and investigated as inhibitors against Mycobacterium tuberculosis, demonstrating the potential of these compounds in addressing global health challenges (Amaroju et al., 2017).

作用機序

特性

IUPAC Name |

5-(3-methoxyphenyl)-2-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O2/c1-27-21(14-19(26-27)17-9-6-10-18(13-17)30-2)22(29)25-20(15-28-23-11-12-24-28)16-7-4-3-5-8-16/h3-14,20H,15H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPALPVHLQXUOJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC(CN3N=CC=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-Methylfuran-2-yl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2635064.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2635069.png)

![N-(2,3-dimethoxy-2-methylpropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2635071.png)

![3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride](/img/structure/B2635082.png)